1-Methylnicotinamide-d4 (iodide)
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Overview
Description
1-Methylnicotinamide-d4 (iodide) is a deuterated labeled compound of 1-Methylnicotinamide. It is a stable isotope-labeled compound where hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process due to its stable heavy isotopes of hydrogen, carbon, and other elements .
Preparation Methods
The synthesis of 1-Methylnicotinamide-d4 (iodide) involves the incorporation of deuterium into the 1-Methylnicotinamide molecule. The synthetic route typically includes the methylation of nicotinamide using deuterated methyl iodide. The reaction conditions involve the use of a suitable solvent and a base to facilitate the methylation process. Industrial production methods may involve large-scale synthesis using automated systems to ensure the consistent incorporation of deuterium .
Chemical Reactions Analysis
1-Methylnicotinamide-d4 (iodide) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
1-Methylnicotinamide-d4 (iodide) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of nicotinamide metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of 1-Methylnicotinamide-d4 (iodide) involves its role as a tracer in various biochemical pathways. It is metabolized in the liver by the enzyme nicotinamide N-methyltransferase, which catalyzes the methylation of nicotinamide. This process involves the transfer of a methyl group from S-adenosyl methionine to nicotinamide, resulting in the formation of 1-Methylnicotinamide. The deuterium labeling allows for the precise tracking of this compound in metabolic studies .
Comparison with Similar Compounds
1-Methylnicotinamide-d4 (iodide) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in research studies. Similar compounds include:
1-Methylnicotinamide: The non-deuterated form, which is also used in metabolic studies but lacks the enhanced stability provided by deuterium.
1,4-Dimethylpyridine: A structural analog used in the prevention of cancer metastasis.
Nicotinamide: The parent compound, which is a form of vitamin B3 and is involved in various metabolic processes.
Properties
Molecular Formula |
C7H9IN2O |
---|---|
Molecular Weight |
268.09 g/mol |
IUPAC Name |
2,4,5,6-tetradeuterio-1-methylpyridin-1-ium-3-carboxamide;iodide |
InChI |
InChI=1S/C7H8N2O.HI/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H/i2D,3D,4D,5D; |
InChI Key |
IWEIZMCTGMHCRE-QZFMBAIXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C([N+](=C1[2H])C)[2H])C(=O)N)[2H].[I-] |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)N.[I-] |
Origin of Product |
United States |
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